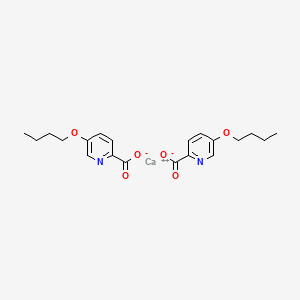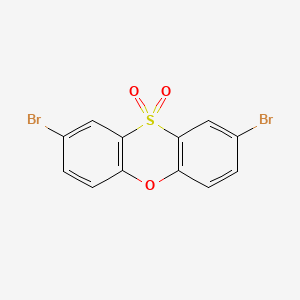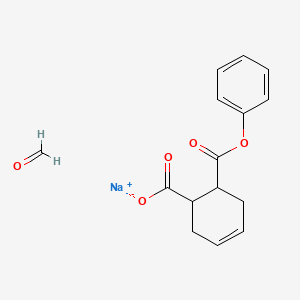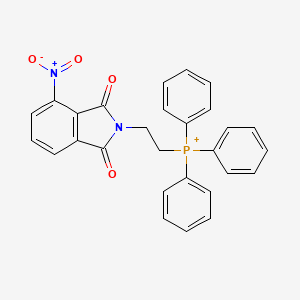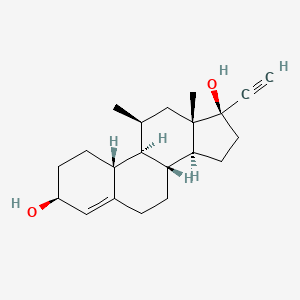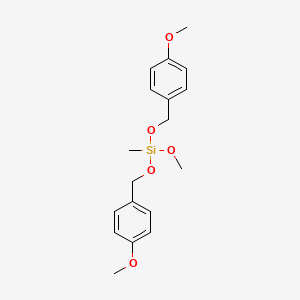
Methoxybis((4-methoxyphenyl)methoxy)methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxybis((4-methoxyphenyl)methoxy)methylsilane is a chemical compound with the molecular formula C18H24O5Si and a molecular weight of 348.4657 . It is a silane derivative, characterized by the presence of methoxy and phenyl groups attached to a silicon atom. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Methoxybis((4-methoxyphenyl)methoxy)methylsilane involves the reaction of 4-methoxyphenol with chloromethylsilane in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Methoxybis((4-methoxyphenyl)methoxy)methylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield simpler silane derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methoxybis((4-methoxyphenyl)methoxy)methylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It may be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Methoxybis((4-methoxyphenyl)methoxy)methylsilane involves its interaction with various molecular targets. The methoxy and phenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The silicon atom can form stable bonds with other elements, making it a versatile compound in various chemical reactions .
Comparación Con Compuestos Similares
Methoxybis((4-methoxyphenyl)methoxy)methylsilane can be compared with other similar compounds such as:
4-Methoxybenzyl alcohol: Similar in structure but lacks the silicon atom.
4-Methoxyphenyltrimethylsilane: Contains a trimethylsilane group instead of the methoxyphenyl groups.
4-Methoxyphenylmethoxy(trimethyl)silane: Similar but with different substituents on the silicon atom.
These comparisons highlight the unique properties of this compound, such as its ability to undergo specific chemical reactions and its applications in various fields.
Propiedades
Número CAS |
83817-62-3 |
|---|---|
Fórmula molecular |
C18H24O5Si |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
methoxy-bis[(4-methoxyphenyl)methoxy]-methylsilane |
InChI |
InChI=1S/C18H24O5Si/c1-19-17-9-5-15(6-10-17)13-22-24(4,21-3)23-14-16-7-11-18(20-2)12-8-16/h5-12H,13-14H2,1-4H3 |
Clave InChI |
YUBFYHAQFBDPOF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CO[Si](C)(OC)OCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


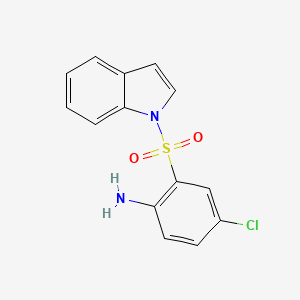


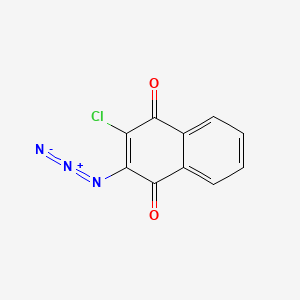
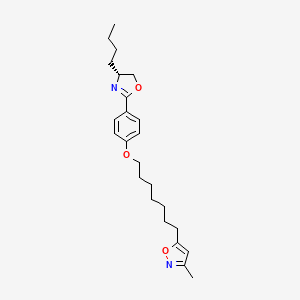
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
